Cas no 136834-22-5 (Dmt-2'fluoro-da(bz) amidite)

DMT-2'-Fluoro-DA(bz) Amidite is a phosphoramidite monomer used in the solid-phase synthesis of oligonucleotides, specifically for introducing 2'-fluoro-modified deoxyadenosine residues. This modification enhances the nuclease resistance and binding affinity of oligonucleotides, making it valuable for therapeutic and diagnostic applications, such as antisense oligonucleotides and siRNA. The DMT (dimethoxytrityl) group ensures efficient coupling during synthesis, while the benzoyl (bz) protecting group stabilizes the exocyclic amine. The 2'-fluoro substitution improves RNA target binding and metabolic stability. This amidite is compatible with standard automated DNA/RNA synthesizers, offering high coupling efficiency and reproducibility. Proper handling under anhydrous conditions is recommended to maintain reactivity.
Dmt-2'fluoro-da(bz) amidite structure
Dmt-2'fluoro-da(bz) amidite structure
Product Name:Dmt-2'fluoro-da(bz) amidite
CAS No:136834-22-5
MF:C47H51FN7O7P
MW:875.922715425491
MDL:MFCD12912392
CID:4555948
Update Time:2025-06-03

Dmt-2'fluoro-da(bz) amidite Chemical and Physical Properties

Names and Identifiers

    • 2'-F-N6-Bz-dA phosphoramidite
    • (2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
    • N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)
    • Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
    • Dmt-2'fluoro-da(bz) amidite
    • DMT-2'Fluoro-dA(bz) Phosphoramidite
    • DMT-2'Fluoro-dA(bz) Phosphoramidite, configured for ABI
    • DMT-2'Fluoro-dA(bz) Phosphoramidite, configured for PerkinElmer, co
    • MDL: MFCD12912392
    • Inchi: 1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40+,42-,46-,63?/m1/s1
    • InChI Key: VCCMVPDSLHFCBB-SAHKUVNLSA-N
    • SMILES: P(N(C(C)C)C(C)C)(OCCC#N)O[C@H]1[C@@H]([C@H](N2C=NC3C(NC(C4C=CC=CC=4)=O)=NC=NC2=3)O[C@@H]1COC(C1C=CC=CC=1)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 19
  • Complexity: 1420
  • XLogP3: 7.5
  • Topological Polar Surface Area: 155

Experimental Properties

  • Solubility: Insuluble (3.4E-6 g/L) (25 ºC),

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Dmt-2'fluoro-da(bz) amidite Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019116201-1g
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
136834-22-5 95%
1g
270.00 USD 2021-06-17
Alichem
A019116201-5g
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
136834-22-5 95%
5g
925.60 USD 2021-06-17
Alichem
A019116201-10g
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
136834-22-5 95%
10g
1,565.50 USD 2021-06-17
TRC
B208313-100mg
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) Diisopropylphosphoramidite
136834-22-5
100mg
$ 50.00 2022-06-07
TRC
B208313-500mg
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) Diisopropylphosphoramidite
136834-22-5
500mg
$ 160.00 2022-06-07
TRC
B208313-1g
(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl (2-cyanoethyl) Diisopropylphosphoramidite
136834-22-5
1g
$ 250.00 2022-06-07
ChemScence
CS-B1581-100mg
Dmt-2'fluoro-da(bz) amidite
136834-22-5 >98.0%
100mg
$42.0 2022-04-27
ChemScence
CS-B1581-250mg
Dmt-2'fluoro-da(bz) amidite
136834-22-5 >98.0%
250mg
$60.0 2022-04-27
ChemScence
CS-B1581-1g
Dmt-2'fluoro-da(bz) amidite
136834-22-5 >98.0%
1g
$150.0 2022-04-27
ChemScence
CS-B1581-5g
Dmt-2'fluoro-da(bz) amidite
136834-22-5 >98.0%
5g
$640.0 2022-04-27

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:136834-22-5)Dmt-2'fluoro-da(bz) amidite
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Amadis Chemical Company Limited
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(CAS:136834-22-5)Dmt-2'fluoro-da(bz) amidite
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NewCan Biotech Limited
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(CAS:136834-22-5)2'-F-Bz-dA Phosphoramidite
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Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:15
Price ($):Price inquiry
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Dmt-2'fluoro-da(bz) amidite Related Literature

Additional information on Dmt-2'fluoro-da(bz) amidite

Introduction to Dmt-2'fluoro-da(bz) Amidite (CAS No. 136834-22-5)

Dmt-2'fluoro-da(bz) amidite (CAS No. 136834-22-5) is a specialized reagent used in the synthesis of oligonucleotides, particularly in the field of nucleic acid chemistry. This compound is a derivative of 2'-deoxyadenosine, modified with a 2'-fluoro substitution and a dimethoxytrityl (Dmt) protecting group on the N6 position. The amidite functional group makes it highly suitable for phosphoramidite coupling reactions, which are fundamental in the automated synthesis of DNA and RNA oligomers.

The 2'-fluoro substitution is a key feature of this compound, as it enhances the stability and binding affinity of the resulting oligonucleotides. Fluorinated nucleosides have been shown to exhibit increased resistance to nuclease degradation, making them valuable in the development of therapeutic oligonucleotides and antisense drugs. Additionally, the Dmt protecting group ensures that the N6 position remains unreactive during the synthesis process, allowing for precise control over the coupling reactions.

Recent research has highlighted the importance of Dmt-2'fluoro-da(bz) amidite in various applications. For instance, a study published in Nucleic Acids Research demonstrated that fluorinated nucleosides significantly improve the pharmacokinetic properties of antisense oligonucleotides, leading to enhanced cellular uptake and target engagement. This has opened new avenues for the treatment of genetic disorders and cancers, where precise targeting of specific RNA sequences is crucial.

In another study, researchers at the University of California, San Francisco, utilized Dmt-2'fluoro-da(bz) amidite to synthesize modified siRNAs (small interfering RNAs) for gene silencing applications. The modified siRNAs exhibited improved stability and efficacy compared to their unmodified counterparts, highlighting the potential of this reagent in RNA interference (RNAi) technologies.

The amidite functional group in Dmt-2'fluoro-da(bz) amidite plays a critical role in its utility for phosphoramidite coupling reactions. The phosphoramidite method is widely used in solid-phase oligonucleotide synthesis due to its high efficiency and reproducibility. The amidite group reacts with activated phosphites to form internucleotide linkages, allowing for stepwise addition of nucleoside monomers to build complex oligonucleotide sequences.

Beyond its use in therapeutic applications, Dmt-2'fluoro-da(bz) amidite is also valuable in diagnostic assays and molecular biology research. Fluorinated nucleosides can be incorporated into probes and primers used in PCR (polymerase chain reaction) and other amplification techniques, enhancing their performance and reliability. This makes them essential tools for detecting and quantifying specific nucleic acid sequences in clinical and research settings.

The synthesis of Dmt-2'fluoro-da(bz) amidite involves several steps, including the protection of functional groups, introduction of the 2'-fluoro substitution, and formation of the amidite functional group. These processes require careful control over reaction conditions to ensure high yields and purity. Advanced purification techniques such as HPLC (high-performance liquid chromatography) are often employed to isolate the final product from impurities.

In conclusion, Dmt-2'fluoro-da(bz) amidite (CAS No. 136834-22-5) is a versatile reagent with significant applications in nucleic acid chemistry. Its unique properties make it an indispensable tool for researchers working on therapeutic oligonucleotides, gene silencing technologies, and diagnostic assays. As research continues to advance in these areas, the demand for high-quality reagents like Dmt-2'fluoro-da(bz) amidite is likely to grow, driving further innovation and development in the field.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:136834-22-5)Dmt-2'fluoro-da(bz) amidite
sfd3257
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:136834-22-5)Dmt-2'fluoro-da(bz) amidite
A858248
Purity:99%
Quantity:5g
Price ($):296.0
Email